molecular formula C14H21NO2 B135370 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone CAS No. 141809-37-2

5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone

Cat. No. B135370
M. Wt: 235.32 g/mol
InChI Key: OJAIRNWBODOTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPMP is a ketone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the activity of enzymes involved in these processes.

Advantages And Limitations For Lab Experiments

One advantage of using 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone and its effects on the human body.

Synthesis Methods

5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenyl-2-pentanone with 2-hydroxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography.

Scientific Research Applications

5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

141809-37-2

Product Name

5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

5-(2-hydroxypropylamino)-1-phenylpentan-2-one

InChI

InChI=1S/C14H21NO2/c1-12(16)11-15-9-5-8-14(17)10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3

InChI Key

OJAIRNWBODOTFM-UHFFFAOYSA-N

SMILES

CC(CNCCCC(=O)CC1=CC=CC=C1)O

Canonical SMILES

CC(CNCCCC(=O)CC1=CC=CC=C1)O

synonyms

5-(2-hydroxypropylamino)-1-phenyl-pentan-2-one

Origin of Product

United States

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